molecular formula C11H14N2OS B7584985 N-(3-methyl-1,2-thiazol-5-yl)cyclohex-3-ene-1-carboxamide

N-(3-methyl-1,2-thiazol-5-yl)cyclohex-3-ene-1-carboxamide

Cat. No. B7584985
M. Wt: 222.31 g/mol
InChI Key: MSJUZFYZOFHTPS-UHFFFAOYSA-N
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Description

N-(3-methyl-1,2-thiazol-5-yl)cyclohex-3-ene-1-carboxamide, also known as MTCCA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicine and agriculture. MTCCA is a heterocyclic compound that contains a thiazole ring and a cyclohexene ring.

Scientific Research Applications

N-(3-methyl-1,2-thiazol-5-yl)cyclohex-3-ene-1-carboxamide has shown promising results in various scientific research applications. One of the most significant applications of N-(3-methyl-1,2-thiazol-5-yl)cyclohex-3-ene-1-carboxamide is in the field of medicine, where it has been found to exhibit anti-inflammatory and analgesic properties. N-(3-methyl-1,2-thiazol-5-yl)cyclohex-3-ene-1-carboxamide has also been found to inhibit the growth of cancer cells, making it a potential candidate for cancer treatment.
In addition, N-(3-methyl-1,2-thiazol-5-yl)cyclohex-3-ene-1-carboxamide has been studied for its potential use in agriculture as a pesticide. It has been found to exhibit insecticidal and fungicidal properties, making it a potential alternative to traditional pesticides that can have harmful effects on the environment.

Mechanism of Action

The mechanism of action of N-(3-methyl-1,2-thiazol-5-yl)cyclohex-3-ene-1-carboxamide is not fully understood, but it is believed to involve the inhibition of various enzymes and proteins in the body. For example, N-(3-methyl-1,2-thiazol-5-yl)cyclohex-3-ene-1-carboxamide has been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a role in inflammation and pain. N-(3-methyl-1,2-thiazol-5-yl)cyclohex-3-ene-1-carboxamide has also been found to inhibit the activity of histone deacetylases (HDACs), proteins that are involved in the regulation of gene expression.
Biochemical and Physiological Effects
N-(3-methyl-1,2-thiazol-5-yl)cyclohex-3-ene-1-carboxamide has been found to have various biochemical and physiological effects. In animal studies, N-(3-methyl-1,2-thiazol-5-yl)cyclohex-3-ene-1-carboxamide has been found to reduce inflammation and pain, making it a potential candidate for the treatment of conditions such as arthritis. N-(3-methyl-1,2-thiazol-5-yl)cyclohex-3-ene-1-carboxamide has also been found to inhibit the growth of cancer cells, suggesting that it may have anticancer properties.

Advantages and Limitations for Lab Experiments

One of the advantages of using N-(3-methyl-1,2-thiazol-5-yl)cyclohex-3-ene-1-carboxamide in lab experiments is its ability to inhibit the activity of specific enzymes and proteins, making it a useful tool for studying their functions. However, one of the limitations of using N-(3-methyl-1,2-thiazol-5-yl)cyclohex-3-ene-1-carboxamide is its potential toxicity, which can make it difficult to use in certain experiments.

Future Directions

There are several future directions for the study of N-(3-methyl-1,2-thiazol-5-yl)cyclohex-3-ene-1-carboxamide. One potential direction is the development of N-(3-methyl-1,2-thiazol-5-yl)cyclohex-3-ene-1-carboxamide-based drugs for the treatment of inflammatory and pain conditions, as well as cancer. Another potential direction is the development of N-(3-methyl-1,2-thiazol-5-yl)cyclohex-3-ene-1-carboxamide-based pesticides as an alternative to traditional pesticides. Additionally, further research is needed to fully understand the mechanism of action of N-(3-methyl-1,2-thiazol-5-yl)cyclohex-3-ene-1-carboxamide and its potential applications in various fields.
Conclusion
In conclusion, N-(3-methyl-1,2-thiazol-5-yl)cyclohex-3-ene-1-carboxamide is a chemical compound that has shown promising results in various scientific research applications, including medicine and agriculture. Its ability to inhibit the activity of specific enzymes and proteins makes it a useful tool for studying their functions. However, further research is needed to fully understand the mechanism of action of N-(3-methyl-1,2-thiazol-5-yl)cyclohex-3-ene-1-carboxamide and its potential applications in various fields.

Synthesis Methods

N-(3-methyl-1,2-thiazol-5-yl)cyclohex-3-ene-1-carboxamide can be synthesized using various methods, including the reaction of 3-methyl-1,2-thiazole-5-carboxylic acid with cyclohex-3-ene-1-carbonyl chloride in the presence of a base such as triethylamine. The resulting product is then purified using chromatographic techniques to obtain pure N-(3-methyl-1,2-thiazol-5-yl)cyclohex-3-ene-1-carboxamide.

properties

IUPAC Name

N-(3-methyl-1,2-thiazol-5-yl)cyclohex-3-ene-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N2OS/c1-8-7-10(15-13-8)12-11(14)9-5-3-2-4-6-9/h2-3,7,9H,4-6H2,1H3,(H,12,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MSJUZFYZOFHTPS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NSC(=C1)NC(=O)C2CCC=CC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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